molecular formula C6H6B2Cl2O4 B1393475 (4,6-Dichloro-1,3-phenylene)diboronic acid CAS No. 1150114-65-0

(4,6-Dichloro-1,3-phenylene)diboronic acid

Cat. No.: B1393475
CAS No.: 1150114-65-0
M. Wt: 234.6 g/mol
InChI Key: YCEOXNHPRQXRBD-UHFFFAOYSA-N
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Description

(4,6-Dichloro-1,3-phenylene)diboronic acid is an organoboron compound with the molecular formula C6H6B2Cl2O4 and a molecular weight of 234.64 g/mol . This compound is characterized by the presence of two boronic acid groups attached to a dichlorinated phenylene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloro-1,3-phenylene)diboronic acid typically involves the reaction of 4,6-dichloro-1,3-dibromobenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is typically purified using advanced techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloro-1,3-phenylene)diboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4,6-Dichloro-1,3-phenylene)diboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4,6-Dichloro-1,3-phenylene)diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by binding to their active sites. Additionally, the compound’s ability to undergo cross-coupling reactions makes it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dichloro-1,3-phenylene)diboronic acid is unique due to the presence of two boronic acid groups on a dichlorinated phenylene ring. This structure allows for versatile reactivity and makes it particularly useful in cross-coupling reactions. The compound’s ability to form stable complexes with various molecular targets also sets it apart from other similar compounds .

Properties

IUPAC Name

(5-borono-2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6B2Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEOXNHPRQXRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6B2Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675083
Record name (4,6-Dichloro-1,3-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-65-0
Record name Boronic acid, B,B′-(4,6-dichloro-1,3-phenylene)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloro-1,3-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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